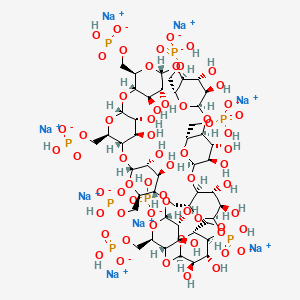

gamma-Cyclodextrin phosphate sodium salt

説明

Gamma-Cyclodextrin phosphate sodium salt is a pharmaceutical excipient used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs . It is also utilized in the treatment of inflammation, HIV, and neurological disorders by delivering targeted therapeutics . Gamma-Cyclodextrin is an octasaccharide derived from glucose . The alpha, beta, and gamma cyclodextrins correspond to six, seven, and eight glucose units, respectively .

Synthesis Analysis

The preparation of gamma-Cyclodextrin phosphate sodium salt is quite simple: by reacting a Cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent or an ether-based solvent, randomly phosphated Cyclodextrins are obtained . Using the reaction with phosphorous oxychloride, the ratio of mono and diphosphate esters increased when the reaction temperature was raised from 25 to 60°C .

Molecular Structure Analysis

In gamma-Cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .

Physical And Chemical Properties Analysis

Gamma-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . Gamma-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .

科学的研究の応用

Drug Delivery Systems

Gamma-Cyclodextrin phosphate sodium salt is extensively used in drug delivery systems due to its ability to form inclusion complexes with various drugs. This enhances the solubility, stability, and bioavailability of pharmaceutical compounds. The hydrophobic cavity of γ-CDP Na can encapsulate hydrophobic drug molecules, protecting them from degradation and controlling their release rate .

Food Industry

In the food industry, γ-CDP Na serves as an encapsulating agent to improve the stability and solubility of flavors, vitamins, and other additives. Its ability to form complexes with lipophilic substances allows for the controlled release of flavors and the protection of sensitive ingredients from adverse conditions .

Environmental Remediation

The compound’s complexation capabilities are also applied in environmental science, particularly in the removal of pollutants from water. γ-CDP Na can form complexes with various organic pollutants, enhancing their solubility and facilitating their extraction from contaminated sites .

Cosmetics and Personal Care

In cosmetics, γ-CDP Na is used to stabilize volatile compounds such as fragrances and essential oils. It helps in maintaining the integrity of these compounds in formulations, thereby extending the shelf life and efficacy of cosmetic products .

Analytical Chemistry

Gamma-Cyclodextrin phosphate sodium salt is utilized in analytical chemistry as a chiral selector in capillary electrophoresis. It can separate enantiomers by forming transient diastereomeric complexes, which differ in their migration times through the capillary .

Biotechnology

In biotechnology, γ-CDP Na is used to stabilize enzymes and other proteins during storage and use. Its inclusion properties prevent protein denaturation and aggregation, which is crucial for maintaining the activity of biocatalysts .

Textile Industry

The textile industry benefits from the use of γ-CDP Na in the finishing process of fabrics. It can encapsulate and slowly release fragrances or antimicrobial agents, providing textiles with long-lasting freshness and protection .

Agricultural Applications

Lastly, γ-CDP Na finds application in agriculture as a carrier for pesticides and fertilizers. It improves the solubility and stability of these agrochemicals, allowing for more efficient and controlled release in the environment .

作用機序

Sugammadex, a derivative of gamma-Cyclodextrin, forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . Sugammadex creates a concentration gradient which favors movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .

将来の方向性

Cyclodextrins, including gamma-Cyclodextrin, have been of great interest to scientists and researchers in both academia and industry for over a century . Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds . The excellent biocompatibility, selective recognition ability, and unique bioactive properties also make these Cyclodextrin-based functional systems especially attractive for biomedical applications .

特性

IUPAC Name |

octasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHSUJOFJLTTTK-KDMCOMQESA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80Na8O64P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746892 | |

| Record name | PUBCHEM_71312637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2112.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Cyclodextrin phosphate sodium salt | |

CAS RN |

199684-62-3 | |

| Record name | PUBCHEM_71312637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)